NITD008

Overview

Description

NITD008 is an antiviral compound classified as an adenosine analog, a type of nucleoside analog. It was developed as a potential treatment for flavivirus infections and shows broad-spectrum antiviral activity against many related viruses such as dengue virus, West Nile virus, yellow fever virus, Powassan virus, hepatitis C virus, Kyasanur Forest disease virus, Omsk hemorrhagic fever virus, and Zika virus . this compound proved too toxic in pre-clinical animal testing to be suitable for human trials, but it continues to be used in research to find improved treatments for emerging viral diseases .

Mechanism of Action

Target of Action

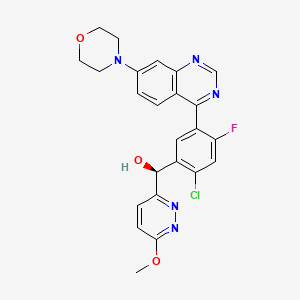

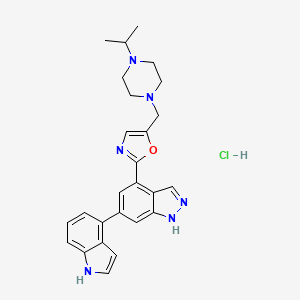

NITD008, also known as (2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol, is an antiviral drug classified as an adenosine analog . The primary target of this compound is the RNA-dependent RNA polymerase (RdRp) of various flaviviruses . RdRp is an essential protein for RNA viruses, playing a crucial role in the replication of the viral genome .

Mode of Action

This compound interacts with its target, the RdRp, by functioning as a chain terminator during viral RNA synthesis . This means that this compound, in its triphosphate form, directly inhibits the RdRp activity, preventing the virus from replicating its RNA and thus halting the propagation of the virus .

Biochemical Pathways

The biochemical pathway affected by this compound is the viral RNA replication pathway. By inhibiting the RdRp, this compound disrupts the replication of the viral RNA, which is a critical step in the life cycle of RNA viruses . This disruption prevents the virus from producing more copies of itself, thereby limiting the spread of the virus within the host.

Result of Action

The result of this compound’s action is a significant reduction in viral replication. In vitro and in vivo studies have shown that this compound can potently inhibit various flaviviruses, including dengue virus, West Nile virus, yellow fever virus, and Powassan virus . In the case of dengue virus-infected mice, treatment with this compound suppressed peak viremia, reduced cytokine elevation, and completely prevented the infected mice from death .

Action Environment

It is known that this compound proved too toxic in pre-clinical animal testing to be suitable for human trials . Despite this, this compound continues to be used in research to find improved treatments for emerging viral diseases .

Biochemical Analysis

Biochemical Properties

NITD008 interacts with the RNA-dependent RNA polymerase (RdRp) of flaviviruses . It functions as a chain terminator during viral RNA synthesis . The compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Cellular Effects

This compound has been shown to have potent in vitro and in vivo antiviral activity against various viruses . It can effectively inhibit the historical and contemporary strains of these viruses in cultures . This compound also influences cell function by inhibiting viral genome RNA replication .

Molecular Mechanism

The molecular mechanism of this compound involves direct inhibition of the RNA-dependent RNA polymerase activity of flaviviruses . This indicates that this compound functions as a chain terminator during viral RNA synthesis .

Temporal Effects in Laboratory Settings

This compound has shown to have potent inhibitory effects over time in laboratory settings

Dosage Effects in Animal Models

In animal models, this compound has shown to have good in vivo pharmacokinetic properties . Treatment of DENV-infected mice with this compound suppressed peak viremia, reduced cytokine elevation, and completely prevented the infected mice from death . It was found to be too toxic in pre-clinical animal testing for human trials .

Transport and Distribution

This compound is orally bioavailable and has good pharmacokinetic properties . Following intravenous injection, this compound has a high volume of distribution and a low systemic clearance, resulting in a long elimination half-life .

Preparation Methods

Chemical Reactions Analysis

NITD008 undergoes several types of chemical reactions, including:

Substitution Reactions: The ethynyl group can participate in substitution reactions with various nucleophiles.

Cycloaddition Reactions: The alkyne group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules.

Oxidation and Reduction Reactions: The hydroxyl groups in the ribose moiety can be oxidized or reduced under appropriate conditions.

Common reagents and conditions used in these reactions include copper catalysts for cycloaddition reactions and various oxidizing or reducing agents for hydroxyl group modifications. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

NITD008 has several scientific research applications, including:

Antiviral Research: This compound is used as a reference inhibitor in studies aimed at discovering new antiviral drugs. .

Biological Studies: This compound is used to study the mechanisms of viral replication and the role of RNA-dependent RNA polymerase in flavivirus infections.

Drug Development: Researchers use this compound to screen for potential antiviral compounds and to understand the structure-activity relationships of nucleoside analogs.

Comparison with Similar Compounds

NITD008 is similar to other adenosine analogs, such as:

Favipiravir: Approved for treating COVID-19 in several countries.

MK-608: A drug with a similar structure.

Remdesivir: An FDA-approved antiviral drug with a similar structure.

Ribavirin: Another antiviral drug with teratogenic side effects.

Compared to these compounds, this compound is unique in its potent inhibition of a broad range of flaviviruses, although its toxicity limits its use in clinical settings .

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4/c1-2-13(20)9(19)8(5-18)21-12(13)17-4-3-7-10(14)15-6-16-11(7)17/h1,3-4,6,8-9,12,18-20H,5H2,(H2,14,15,16)/t8-,9-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRAIOQPSBRMOV-NRMKKVEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701159354 | |

| Record name | 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044589-82-3 | |

| Record name | 7-(2-C-Ethynyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044589-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NITD-008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044589823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITD-008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKI7T3WQ2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NITD008 functions as a nucleoside analogue, specifically an adenosine analogue. It is metabolized within infected cells to its active triphosphate form. This active form directly targets the RNA-dependent RNA polymerase (RdRp) of various viruses, including dengue virus, Zika virus, and enterovirus 71. [, , ] By acting as a chain terminator during viral RNA synthesis, this compound effectively inhibits viral replication. []

ANone: In various in vivo models, this compound has demonstrated the ability to:

- Reduce peak viremia: Significantly lowering the amount of virus circulating in the bloodstream. []

- Decrease cytokine elevation: Attenuating the excessive immune response often associated with severe viral infections. []

- Improve survival rates: Demonstrating a protective effect against mortality in animal models of dengue and Zika virus infections. [, ]

ANone: this compound is a nucleoside analogue with the following chemical name: (2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol. Unfortunately, specific data regarding its molecular formula, weight, and spectroscopic properties are not available in the provided research papers.

ANone: While the provided research doesn't delve into specific SAR studies, it does highlight the importance of the nucleoside scaffold for the antiviral activity of this compound. Modifications to this core structure could potentially impact its interaction with viral RdRp and alter its potency. Further research is needed to explore specific structure-activity relationships.

A: Yes, resistance to this compound has been observed in vitro. Studies on enterovirus 71 have identified mutations in the viral 3A and 3D polymerase regions that confer resistance. Interestingly, a combination of both 3A and 3D mutations leads to higher resistance levels, suggesting a collaborative role for these proteins in viral replication and resistance development. []

A: Research indicates that this compound exhibits favorable pharmacokinetic properties: * Bioavailability: It is orally bioavailable. []* Metabolism: Dengue virus infection can trigger cytokine production in PBMCs, reducing the efficiency of conversion of the prodrug to its active triphosphate form. []

ANone: Yes, this compound has demonstrated promising efficacy in preclinical studies:

- Dengue virus: In mouse models, it suppressed peak viremia, reduced cytokine elevation, and improved survival rates. [, ]

- Zika virus: It effectively reduced viremia and prevented mortality in A129 mice. []

- Enterovirus 71: Oral administration reduced viral loads in various organs, prevented clinical symptoms, and improved survival. []

- West Nile virus: Showed efficacy in combination with histone deacetylase inhibitor vorinostat in ameliorating infection. []

ANone: this compound has shown potent in vitro activity against a broad range of viruses:

- Dengue virus: Effective against all four serotypes. [, ]

- Zika virus: Inhibits both historical and contemporary strains. [, , , ]

- Enterovirus 71: Demonstrated potent inhibition. [, ]

- Feline calicivirus: Showed activity against virulent systemic disease strains. []

- Norovirus: Inhibited murine norovirus and human norovirus replicons. []

- West Nile virus: Demonstrated potent inhibition. [, ]

- Yellow fever virus: Showed inhibitory activity. []

- Powassan virus: Exhibited inhibitory activity. []

- Hepatitis C virus: Demonstrated some suppressive activity. [, ]

- Hepatitis E virus: Showed potent inhibition, with synergistic effects in combination with GPC-N114. [, ]

- Ophidian serpentoviruses: Exhibited potent antiviral activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)

![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)